REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[CH2:4]/[CH:5]=[CH:6]/[C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([CH3:14])[S:13][C:9]=2[CH:8]=1>C1COCC1.[Pd]>[CH3:1][O:2][C:3](=[O:17])[CH2:4][CH2:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([CH3:14])[S:13][C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C\C=C\C1=CC2=C(N=C(S2)C)C=C1)=O
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst is filtered through Celite
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Type
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CUSTOM
|
Details
|
the solvent is removed under reduced pressure
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Type
|
CUSTOM
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Details
|
The residue is purified by flash chromatography (heptane:EtOAc, 2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC1=CC2=C(N=C(S2)C)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |